
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions, but the exact synthesis process for “N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide” is not specified in the available resources.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available resources .Applications De Recherche Scientifique
Alzheimer's Disease Research
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide derivatives are used in Alzheimer's disease research. For example, a study by Shoghi-Jadid et al. (2002) involved using a derivative, [18F]FDDNP, with positron emission tomography (PET) to localize and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This research highlights the potential for noninvasive techniques in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).
Optical and Photophysical Properties
The compound has been studied for its influence on the optical and photophysical properties of polymers. Li et al. (2002) conducted research on poly(thiophene)s and found that different substituents, including naphthyl groups, can significantly impact the fluorescence yield and solid-state emission of these polymers. This work is crucial for developing advanced materials with tailored optical properties (Li, Vamvounis, & Holdcroft, 2002).
Photoluminescence in Hybrids
In a study by Qiao and Yan (2008), a naphthalene derivative was used to create hybrid polymeric materials exhibiting photoluminescence. These materials, combining rare earth ions with modified ligands, showed promise for applications in UV irradiation and luminescence with high quantum efficiency (Qiao & Yan, 2008).
Proton Transfer Studies
Research by Inabe et al. (1994) focused on proton transfer in compounds related to this compound. They discovered unique hydrogen-bond structures due to π-electron delocalization, highlighting the compound's potential in studying proton transfer mechanisms (Inabe et al., 1994).
Electroluminescence in Derivatives
Yeh et al. (2006) explored the electroluminescence of bisindolylmaleimide derivatives with different substituents, including naphthyl groups. Their findings contribute to the development of advanced electroluminescent materials for applications like OLEDs (Yeh et al., 2006).
Naphthalene Diimides in Various Fields
A comprehensive review by Kobaisi et al. (2016) covered the developments in the field of naphthalene diimides, including those related to this compound. This review addressed applications in supramolecular chemistry, sensors, and molecular switching devices, illustrating the versatility of these compounds (Kobaisi et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)19(26,15-9-2-1-3-10-15)13-24-18(25)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,26H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSSEIJOHNRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)
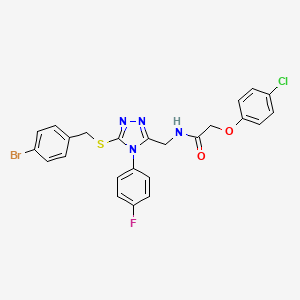
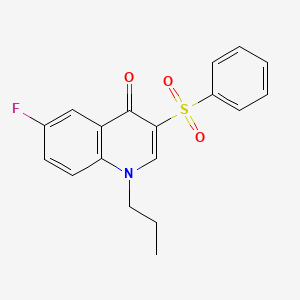
![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2718533.png)
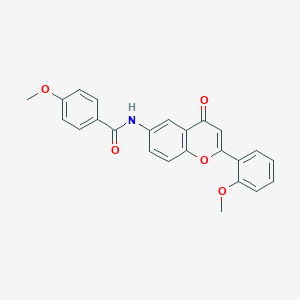
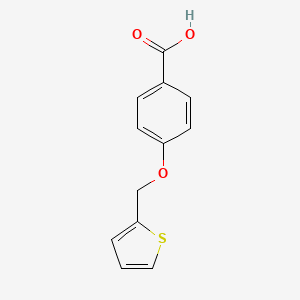
![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)

![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)


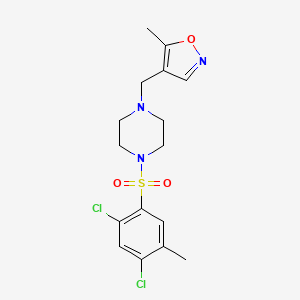
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)